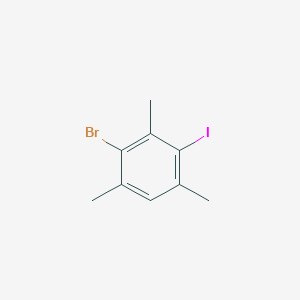
2-Bromo-4-iodo-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-iodo-1,3,5-trimethylbenzene is an organic compound with the molecular formula C9H10BrI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, iodine, and methyl groups, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene typically involves the halogenation of 1,3,5-trimethylbenzene. One common method is the sequential bromination and iodination of mesitylene (1,3,5-trimethylbenzene). The process involves:
Bromination: Reacting mesitylene with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-iodo-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of halogens and methyl groups, it can participate in further substitution reactions.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to replace halogens.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-4-iodo-1,3,5-trimethylbenzene .
Applications De Recherche Scientifique
2-Bromo-4-iodo-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of halogenated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-iodo-1,3,5-trimethylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The presence of electron-donating methyl groups and electron-withdrawing halogens influences the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the iodine atom.
4-Iodo-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.
2-Chloro-4-iodo-1,3,5-trimethylbenzene: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-4-iodo-1,3,5-trimethylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for more versatile applications in synthesis and research compared to compounds with only one halogen .
Propriétés
Formule moléculaire |
C9H10BrI |
|---|---|
Poids moléculaire |
324.98 g/mol |
Nom IUPAC |
2-bromo-4-iodo-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H10BrI/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
Clé InChI |
GXQGWCHUWIPVCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Br)C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


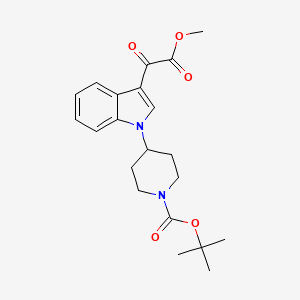
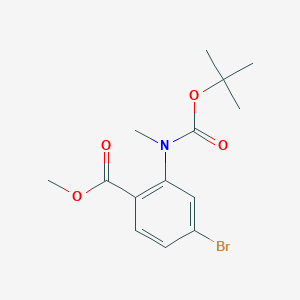

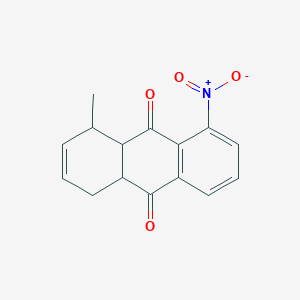

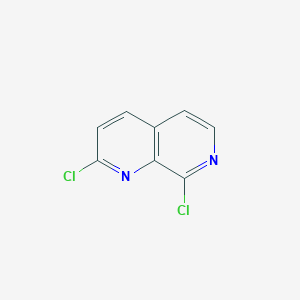
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
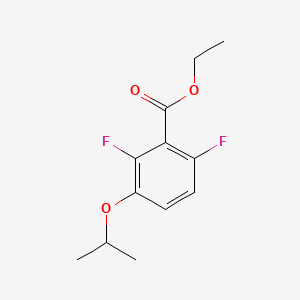

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
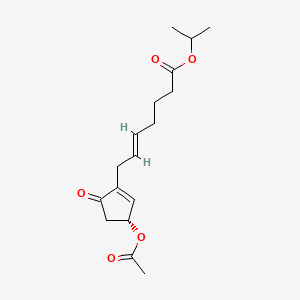
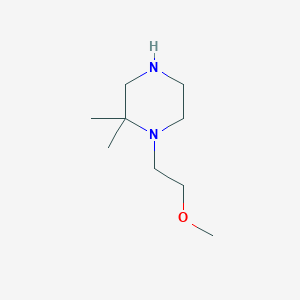
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)

